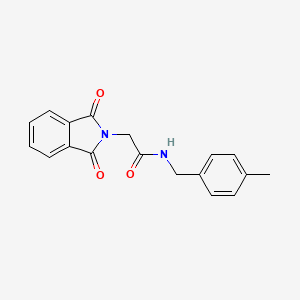
3-(2-chloro-6-fluorophenyl)-N-(2-ethyl-6-methylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chloro-6-fluorophenyl)-N-(2-ethyl-6-methylphenyl)acrylamide, also known as CF3, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. CF3 belongs to the class of acrylamide derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mecanismo De Acción
3-(2-chloro-6-fluorophenyl)-N-(2-ethyl-6-methylphenyl)acrylamide exerts its therapeutic effects by modulating various signaling pathways in the body. In cancer cells, 3-(2-chloro-6-fluorophenyl)-N-(2-ethyl-6-methylphenyl)acrylamide induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In inflammation, 3-(2-chloro-6-fluorophenyl)-N-(2-ethyl-6-methylphenyl)acrylamide inhibits the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. In neurological disorders, 3-(2-chloro-6-fluorophenyl)-N-(2-ethyl-6-methylphenyl)acrylamide reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-N-(2-ethyl-6-methylphenyl)acrylamide has been shown to have various biochemical and physiological effects in the body. In cancer cells, 3-(2-chloro-6-fluorophenyl)-N-(2-ethyl-6-methylphenyl)acrylamide inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In inflammation, 3-(2-chloro-6-fluorophenyl)-N-(2-ethyl-6-methylphenyl)acrylamide reduces the production of pro-inflammatory cytokines, inhibits the activation of immune cells, and reduces tissue damage. In neurological disorders, 3-(2-chloro-6-fluorophenyl)-N-(2-ethyl-6-methylphenyl)acrylamide reduces oxidative stress and inflammation in the brain, which can lead to neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-chloro-6-fluorophenyl)-N-(2-ethyl-6-methylphenyl)acrylamide has several advantages for laboratory experiments, including its high purity, stability, and solubility in various solvents. However, 3-(2-chloro-6-fluorophenyl)-N-(2-ethyl-6-methylphenyl)acrylamide also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for 3-(2-chloro-6-fluorophenyl)-N-(2-ethyl-6-methylphenyl)acrylamide research, including exploring its potential therapeutic applications in other fields, such as cardiovascular diseases and metabolic disorders. Further studies are needed to determine the optimal dosage and administration of 3-(2-chloro-6-fluorophenyl)-N-(2-ethyl-6-methylphenyl)acrylamide, as well as its potential toxicity and side effects. Additionally, the development of new synthesis methods and analogs of 3-(2-chloro-6-fluorophenyl)-N-(2-ethyl-6-methylphenyl)acrylamide may lead to the discovery of more potent and selective compounds with therapeutic potential.
Métodos De Síntesis
3-(2-chloro-6-fluorophenyl)-N-(2-ethyl-6-methylphenyl)acrylamide can be synthesized by reacting 2-chloro-6-fluoroaniline with 2-ethyl-6-methylaniline in the presence of a palladium catalyst. The resulting intermediate is then reacted with acryloyl chloride to form 3-(2-chloro-6-fluorophenyl)-N-(2-ethyl-6-methylphenyl)acrylamide. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
3-(2-chloro-6-fluorophenyl)-N-(2-ethyl-6-methylphenyl)acrylamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, 3-(2-chloro-6-fluorophenyl)-N-(2-ethyl-6-methylphenyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that 3-(2-chloro-6-fluorophenyl)-N-(2-ethyl-6-methylphenyl)acrylamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 3-(2-chloro-6-fluorophenyl)-N-(2-ethyl-6-methylphenyl)acrylamide has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO/c1-3-13-7-4-6-12(2)18(13)21-17(22)11-10-14-15(19)8-5-9-16(14)20/h4-11H,3H2,1-2H3,(H,21,22)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQJCJMZSXXQAH-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C=CC2=C(C=CC=C2Cl)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC(=C1NC(=O)/C=C/C2=C(C=CC=C2Cl)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chloro-6-fluorophenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5876681.png)
![N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5876703.png)


![N'-({[(4-methylphenyl)thio]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5876720.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5876721.png)
![N'-[(phenoxycarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5876723.png)
![N-(5-methyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2-phenylacetamide](/img/structure/B5876741.png)
![2-methoxy-6-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5876757.png)
![3-amino-2-[(3-methylphenoxy)methyl]-4(3H)-quinazolinone](/img/structure/B5876761.png)
![methyl [(5-ethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]acetate](/img/structure/B5876768.png)